5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1415345-41-3) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This bicyclic structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom at position 5 and the cyclopropyl group at position 1 distinguish it from related derivatives. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.11 g/mol . The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules.
Properties
IUPAC Name |
5-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-5-7-3-4-13(9-1-2-9)10(7)12-6-8/h3-6,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGFTZXDDPYORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=CC(=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the compound can be synthesized via a substitution reaction where a bromine atom is introduced into the pyrrolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases, affecting cell proliferation and survival .
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Effects at Position 1
The cyclopropyl group at position 1 confers unique steric and electronic properties compared to other substituents:
Key Insights :
- Tosyl derivatives are often intermediates in Suzuki-Miyaura couplings, leveraging the electron-withdrawing tosyl group to activate the pyrrolopyridine core for cross-coupling .
Substituent Effects at Position 3 and 5
Modifications at positions 3 and 5 significantly alter reactivity and biological activity:
Key Insights :
- Halogenated derivatives (e.g., bromine, iodine) serve as versatile intermediates for cross-coupling reactions, such as Suzuki-Miyaura (C–C bond formation) or Buchwald-Hartwig (C–N bond formation) .
Key Insights :
- The cyclopropyl group may introduce steric hindrance, reducing reactivity in certain cross-coupling reactions compared to tosyl-protected analogs .
- Tosyl derivatives exhibit superior yields in Suzuki reactions (e.g., 58% yield for 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine) due to the tosyl group’s role as a directing and activating group .
Biological Activity
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: CHBrN
- Molecular Weight: 237.11 g/mol
- CAS Number: 1415345-41-3
This compound primarily interacts with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit specific kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, making it a candidate for cancer therapeutics.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, potentially inhibiting tumor growth and inducing apoptosis. |
| Antimicrobial Activity | Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
| Enzyme Inhibition | Functions as an inhibitor for specific enzymes involved in critical biochemical pathways, affecting metabolic processes. |
| Neuroprotective Effects | May provide protective effects in neurodegenerative models, indicating potential in treating neurological disorders. |
Anticancer Studies
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Breast Cancer Cell Lines: The compound has been reported to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through the modulation of the RAS-MEK-ERK pathway .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Inhibition: It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Enzyme Interaction
The compound's ability to interact with specific enzymes is critical:
- Kinase Inhibition: It has been demonstrated to inhibit certain kinases that are pivotal in cancer progression and other diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies on Cancer Cell Lines:
- Antimicrobial Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
